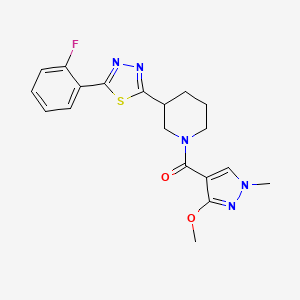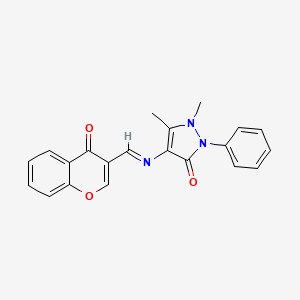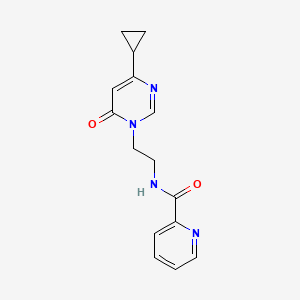
(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H20FN5O2S and its molecular weight is 401.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Molecular Interactions
Research has shown that heterocyclic compounds, including those with structures similar to the mentioned chemical, are of significant interest due to their diverse pharmacological properties and potential as molecular building blocks in medicinal chemistry. For instance, studies on isomorphous structures and their obeyance to the chlorine-methyl exchange rule indicate the importance of structural modifications in determining molecular behavior and interactions (Rajni Swamy et al., 2013). Such modifications can influence the pharmacokinetics and pharmacodynamics of potential drug molecules.
Antimicrobial and Antifungal Activity
Synthesis and evaluation of novel heterocyclic derivatives, including pyrazole and thiadiazole motifs, have demonstrated promising antimicrobial and antifungal activities. This highlights the potential of these compounds in developing new therapeutic agents. The structural characteristics, such as the presence of methoxy groups, have been shown to significantly influence antimicrobial activity, suggesting a path for the design of targeted antimicrobial agents (Kumar et al., 2012).
Molecular Structure Analysis
The study of molecular structures through X-ray crystallography and spectroscopic methods provides critical insights into the conformation and stability of these compounds. For example, the analysis of novel bioactive heterocycles has revealed the importance of intra- and intermolecular hydrogen bonds in stabilizing the molecular structure, which is crucial for their biological activity (Prasad et al., 2018).
Application in Pain Management
Certain derivatives similar in structure to the mentioned compound have shown efficacy in models of chronic pain and neuropathic pain, indicating their potential application in pain management. For example, high-efficacy 5-HT1A receptor activation by specific agonists has demonstrated a curative-like action on pathological pain, presenting a novel approach to pain therapy (Colpaert et al., 2004).
Fluorescent Chemosensors
The development of fluorescent chemosensors using thiadiazole derivatives for the detection of metal ions showcases the application of these compounds in analytical chemistry. This application underscores the versatility of heterocyclic compounds in creating sensitive and selective sensors for environmental and biological monitoring (Manna et al., 2020).
properties
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2S/c1-24-11-14(16(23-24)27-2)19(26)25-9-5-6-12(10-25)17-21-22-18(28-17)13-7-3-4-8-15(13)20/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHGMRPFOOCVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-thiophen-3-ylethanone](/img/structure/B2749836.png)
![9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2749839.png)
![N-(4-fluorobenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2749841.png)

![2-[4-(2-Methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2749843.png)
![N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2749845.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2749849.png)


![7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2749853.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2749854.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2749856.png)
